molecular formula C9H11N3O2 B8392427 3-(5-Amino-6-methyl-2-pyridinyl)-1,3-oxazolidin-2-one

3-(5-Amino-6-methyl-2-pyridinyl)-1,3-oxazolidin-2-one

Cat. No. B8392427
M. Wt: 193.20 g/mol
InChI Key: PTOGSNUEWSHNKW-UHFFFAOYSA-N
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Patent
US09242972B2

Procedure details

A solution of 3-(6-methyl-5-nitro-2-pyridinyl)-1,3-oxazolidin-2-one (which may be prepared, for example, according to Intermediate 3) (200 mg, 0.896 mmol) was stirred rapidly over 10% palladium on carbon (30 mg, 0.028 mmol) under an atmosphere of hydrogen at room temperature for 3 hours. The catalyst was then removed by filtration through a pad of celite. The filtrate was evaporated in vacuo to give the title compound (155 mg) as a white solid. LCMS (2 min, formic) Rt 0.38 min, m/z (ES+) 194 (M+H).
Name
3-(6-methyl-5-nitro-2-pyridinyl)-1,3-oxazolidin-2-one
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:12][CH2:11][O:10][C:9]2=[O:13])[CH:5]=[CH:4][C:3]=1[N+:14]([O-])=O>[Pd]>[NH2:14][C:3]1[CH:4]=[CH:5][C:6]([N:8]2[CH2:12][CH2:11][O:10][C:9]2=[O:13])=[N:7][C:2]=1[CH3:1]

Inputs

Step One
Name
3-(6-methyl-5-nitro-2-pyridinyl)-1,3-oxazolidin-2-one
Quantity
200 mg
Type
reactant
Smiles
CC1=C(C=CC(=N1)N1C(OCC1)=O)[N+](=O)[O-]
Step Two
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=N1)N1C(OCC1)=O)[N+](=O)[O-]
Step Three
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration through a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1C)N1C(OCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.